4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol
Description
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is a secondary amine-alcohol derivative characterized by a pentan-1-ol backbone substituted at the 4-position with a (3-chlorophenyl)methylamino group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.71 g/mol.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3 |
InChI Key |
WQMOMJSSPCLACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-chlorobenzylamine with 1-pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process. The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-{[(3-Chlorophenyl)methyl]amino}pentan-2-one.
Reduction: Formation of 4-{[(3-Chlorophenyl)methyl]amino}pentane.
Substitution: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}pentan-1-ol.
Scientific Research Applications
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Research Implications and Gaps
- Physical Properties: Melting points and solubility data for 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol are absent in the provided evidence, limiting direct comparisons.
Biological Activity
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is an organic compound characterized by its unique structure, which includes both an alcohol and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.73 g/mol. Its structure comprises a pentan-1-ol backbone linked to a 3-chlorophenyl group through a methylamino connection. The presence of the chlorine atom enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amine group can form hydrogen bonds, while the chlorophenyl moiety may facilitate additional interactions through halogen bonding. These interactions modulate enzyme activities and influence various cellular pathways, potentially leading to significant biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate significant inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar capabilities.
Anticancer Potential
In addition to antimicrobial properties, there is growing evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The dual functional groups (amine and alcohol) enhance its interaction capabilities, which could be pivotal in targeting cancerous cells effectively .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of analogs related to this compound demonstrated that structural modifications significantly impacted their biological activity. The findings indicated that compounds with enhanced lipophilicity exhibited improved cellular uptake and cytotoxicity against breast cancer cell lines, highlighting the importance of chemical structure in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
